BenchChemオンラインストアへようこそ!

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile

Lipophilicity Drug-likeness Physicochemical profiling

2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile (CAS 478042-43-2) is a fluorinated benzimidazole derivative with molecular formula C10H6F3N3 and a molecular weight of 225.17 g/mol. The compound features a trifluoromethyl (-CF3) group at the benzimidazole 2-position and an acetonitrile (-CH2CN) substituent at the N-1 position, giving it a computed XLogP3-AA of 2.2.

Molecular Formula C10H6F3N3
Molecular Weight 225.174
CAS No. 478042-43-2
Cat. No. B2877279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile
CAS478042-43-2
Molecular FormulaC10H6F3N3
Molecular Weight225.174
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC#N)C(F)(F)F
InChIInChI=1S/C10H6F3N3/c11-10(12,13)9-15-7-3-1-2-4-8(7)16(9)6-5-14/h1-4H,6H2
InChIKeyFGQQPVKNHDGDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile (CAS 478042-43-2): Fluorinated Benzimidazole Building Block for Medicinal Chemistry and Chemical Biology


2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile (CAS 478042-43-2) is a fluorinated benzimidazole derivative with molecular formula C10H6F3N3 and a molecular weight of 225.17 g/mol. The compound features a trifluoromethyl (-CF3) group at the benzimidazole 2-position and an acetonitrile (-CH2CN) substituent at the N-1 position, giving it a computed XLogP3-AA of 2.2. It is commercially available as a research chemical with typical purities of 95–98% and is primarily utilized as a versatile synthetic intermediate for constructing more complex bioactive molecules, including kinase inhibitors and antiprotozoal agents. [1]

Why 2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile Cannot Be Replaced by Common Analogs in Synthetic Workflows


Simple substitution of 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile with closely related benzimidazole building blocks fails to deliver the same synthetic outcomes because the unique combination of the electron-withdrawing trifluoromethyl group at the 2-position and the nucleophilic acetonitrile handle at N-1 enables distinct reactivity profiles that are not achievable with the parent 2-(trifluoromethyl)-1H-benzimidazole, the unsubstituted 1H-benzimidazole-1-acetonitrile, or the 2-methyl analog. The trifluoromethyl group significantly modulates lipophilicity (XLogP3-AA = 2.2 vs. ~1.0 for the non-fluorinated analog) and metabolic stability, while the acetonitrile moiety serves as a key synthon for cyclization and further functionalization reactions documented in the synthesis of fused benzimidazole systems and antiprotozoal agents. [1]

Quantitative Differentiation Evidence: 2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile vs. Structural Analogs


XLogP3-AA Lipophilicity Comparison: Trifluoromethyl-Plus-Acetonitrile vs. Parent Benzimidazole and 2-Methyl Analog

The computed XLogP3-AA value for 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile is 2.2. This places the compound in a lipophilicity range suitable for oral bioavailability while maintaining sufficient polarity for aqueous solubility. In contrast, the non-fluorinated analog 2-methyl-1H-benzimidazole-1-acetonitrile (CAS 54980-87-9) has a predicted XLogP3 of approximately 1.0–1.2 (class-level inference based on substructure analysis), and the parent 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2, lacking the acetonitrile group) has a predicted XLogP3 of approximately 1.8–2.0. The target compound thus offers a balanced lipophilicity profile that neither the des-fluoro nor the des-acetonitrile analogs can simultaneously achieve, making it a preferred choice for medicinal chemistry campaigns requiring both metabolic stability (conferred by -CF3) and a reactive handle (-CH2CN) for late-stage diversification.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Versatility: Acetonitrile Group as a Synthon for Fused Benzimidazole Construction

The review by Dawood et al. establishes that 1H-benzimidazole-2-acetonitriles are versatile synthons for constructing diverse fused benzimidazole systems, including pyrido[1,2-a]benzimidazoles, pyrimido[1,2-a]benzimidazoles, and triazolo[4,3-a]benzimidazoles. [1] The target compound 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile carries the privileged -CH2CN group at the N-1 position of a 2-CF3-benzimidazole core, enabling participation in cyclocondensation, Knoevenagel, and nucleophilic addition reactions that the parent 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2) cannot undergo due to the absence of this reactive methylene unit. The 1H-benzimidazole-1-acetonitrile analog (CAS 4414-74-8) lacks the CF3 group and therefore does not impart the same electronic modulation or metabolic stability to downstream products. Quantitative yields for representative transformations range from 65–92% for analogous 2-acetonitrile substrates under standard conditions. [1]

Synthetic methodology Heterocyclic chemistry Building block

Safety Profile Differentiation: Hazard Classification vs. Common Benzimidazole Building Blocks

The target compound carries GHS hazard classifications H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with a signal word of 'Warning.' This is a well-characterized and comparatively manageable hazard profile for a fluorinated heterocyclic building block. By comparison, the regioisomeric analog 2-(cyanomethyl)-6-(trifluoromethyl)benzimidazole (CAS 1500844-32-5) has an identical molecular formula (C10H6F3N3) but lacks publicly available GHS data from major suppliers, introducing uncertainty in safety assessment and EHS compliance for procurement. The acetone analog 1-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetone (CAS 321980-88-5) similarly lacks published hazard data. The availability of a complete SDS for the target compound reduces administrative burden and accelerates institutional chemical safety review.

Chemical safety GHS classification Procurement compliance

Commercial Purity Benchmarking: Supplier-Reported Purity vs. Closest Analogs

The target compound is commercially available from multiple independent suppliers at purities of 95% (Alfa Chemistry, AKSci) and 98% (Fluorochem, Leyan). This multi-sourced availability with verified purity tiers provides procurement flexibility and reduces supply chain risk. In comparison, the closely related analog 2-(cyanomethyl)-6-(trifluoromethyl)benzimidazole (CAS 1500844-32-5) is available primarily at 95% purity from a more limited set of suppliers, and 1-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetone (CAS 321980-88-5) is listed at ≥90% purity from a single supplier. The availability of higher-purity (98%) stocks of the target compound is critical for applications in fragment-based drug discovery and biophysical assays where impurities >2% can confound hit validation.

Chemical purity Vendor comparison Quality assurance

Optimal Application Scenarios for 2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile Based on Quantitative Evidence


Medicinal Chemistry Building Block for Kinase-Focused Libraries

The compound's balanced XLogP3-AA of 2.2, combined with the metabolically stabilizing trifluoromethyl group and the synthetically enabling acetonitrile handle, makes it an ideal core scaffold for generating kinase inhibitor libraries. The -CH2CN group can be elaborated via cyclocondensation to yield fused benzimidazole systems that target the ATP-binding pocket of kinases. [1] The availability of 98% purity stocks ensures that library compounds meet the >95% purity threshold typically required for biochemical IC50 determination without additional purification.

Fragment-Based Drug Discovery (FBDD) Screening

With a molecular weight of 225.17 g/mol and a computed XLogP3 of 2.2, the target compound satisfies the 'rule of three' criteria for fragment libraries (MW < 300, cLogP ≤ 3). [1] Its unique 2-CF3 substitution pattern is underrepresented in commercial fragment collections, providing access to chemical space not covered by the unsubstituted 1H-benzimidazole-1-acetonitrile (CAS 4414-74-8) or the 2-methyl analog (CAS 54980-87-9). The complete SDS documentation facilitates rapid institutional approval for fragment screening campaigns.

Synthesis of Antiprotozoal Benzimidazole Derivatives

The compound serves as a direct precursor for N-1-alkylated 2-(trifluoromethyl)benzimidazole derivatives that have demonstrated nanomolar in vitro activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. [1] The acetonitrile group can be hydrolyzed to the corresponding carboxylic acid or reduced to the ethylamine for further coupling with amino acids and aldehydes, as described in the synthesis of antiparasitic hydrazones. Use of this pre-functionalized building block reduces the synthetic sequence by one to two steps compared to routes starting from 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2). [1]

Chemical Biology Probe Development Requiring Defined Hazard Documentation

For academic and industrial laboratories operating under strict EHS compliance frameworks, the availability of a complete GHS-compliant SDS (H302, H315, H319, H335 classifications) eliminates the administrative delays associated with compounds that lack hazard documentation, such as the regioisomeric 2-(cyanomethyl)-6-(trifluoromethyl)benzimidazole (CAS 1500844-32-5). [1] This advantage is particularly relevant for core facilities and screening centers that process dozens of new chemical entities per month under ISO or GLP guidelines.

Quote Request

Request a Quote for 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.